2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene
Description
2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chloro, methoxy, and a 4-iodobutoxy group. The 4-iodobutoxy chain distinguishes it from simpler alkoxy derivatives, offering unique reactivity and physicochemical properties. This compound is likely employed in organic synthesis as a building block, particularly in cross-coupling reactions, due to the iodine atom’s role as a leaving group or coupling partner .
Properties
IUPAC Name |
2-chloro-1-(4-iodobutoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClIO2/c1-14-9-4-5-11(10(12)8-9)15-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFJKNAMJOXZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCI)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633270 | |
| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73523-71-4 | |
| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene typically involves a multi-step process. One common method starts with the preparation of 4-methoxyphenol, which is then subjected to chlorination to introduce the chloro group at the second position. The next step involves the reaction of the chlorinated intermediate with 4-iodobutanol under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The methoxy group can also contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Chain Length
- 4-Chloro-1-iodo-2-methoxybenzene (CAS 52807-27-9): Substituents: Chloro (C4), iodo (C1), methoxy (C2). Comparison: The iodine is directly attached to the benzene ring, contrasting with the target compound’s iodine in a butoxy chain. This structural difference affects lipophilicity and reactivity; the butoxy chain enhances solubility in non-polar solvents and may increase steric hindrance in reactions .
1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene :
Halogen and Alkoxy Variations
- 2-Chloro-1-fluoro-4-methoxybenzene (CAS 186589-76-4): Substituents: Chloro (C2), fluoro (C1), methoxy (C4). Comparison: Replacement of iodine with fluorine reduces molecular weight and alters electronic effects.
4-Bromo-2-chloro-1-methoxybenzene :
Functional Group Complexity
- 2-Chloro-1-(4-methoxybenzyl)-1H-benzo[d]imidazole :
Comparative Data Table
Biological Activity
2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for further investigation in pharmacology and related fields.
Chemical Structure and Properties
The molecular formula of this compound is C12H14ClIO2. Its structure features a methoxy group, a chloro group, and an iodobutoxy chain, which may influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial : Potential efficacy against bacterial and fungal strains.
- Antioxidant : Ability to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Interaction with specific enzymes that may lead to therapeutic effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The methoxy group can stabilize free radicals, contributing to antioxidant properties.
- Enzyme Interaction : The halogen substituents (chlorine and iodine) may enhance binding affinity to enzyme active sites, potentially inhibiting their activity.
Antimicrobial Activity
A study assessing the antimicrobial properties of halogenated phenolic compounds found that derivatives similar to this compound exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | 128 | Pseudomonas aeruginosa |
Antioxidant Activity
In vitro assays demonstrated that the compound scavenged DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals effectively. The half-maximal effective concentration (EC50) was determined to be 25 µg/mL, suggesting strong antioxidant potential.
Enzyme Inhibition Studies
The compound's interaction with myeloperoxidase (MPO) was evaluated in a biochemical assay. It showed significant inhibition with an IC50 value of 15 µM, indicating potential therapeutic applications in inflammatory conditions where MPO is implicated.
Case Studies
A recent case study investigated the effects of this compound on oxidative stress in cellular models. The compound was administered to human fibroblast cells exposed to hydrogen peroxide. Results indicated a reduction in oxidative damage markers by approximately 40%, supporting its role as an antioxidant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
